PF-07265028: A Selective HPK1 Inhibitor for Immuno-Oncology
PF-07265028: A Selective HPK1 Inhibitor for Immuno-Oncology
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase that functions as a critical negative regulator of T-cell receptor (TCR) signaling. By dampening T-cell activation, HPK1 can be exploited by tumors to evade immune surveillance, making it a high-interest target for cancer immunotherapy. PF-07265028 is a potent and selective small molecule inhibitor of HPK1 developed by Pfizer. This document provides a comprehensive technical overview of PF-07265028, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental methodologies, and a summary of its clinical development. Although the Phase 1 clinical trial for PF-07265028 was ultimately discontinued (B1498344) for business reasons, the data gathered on this compound provide valuable insights into the therapeutic potential of HPK1 inhibition.
Mechanism of Action: Targeting the HPK1 Signaling Pathway
HPK1 is predominantly expressed in hematopoietic cells and acts as an intracellular immune checkpoint. Upon TCR engagement with an antigen, HPK1 is recruited to the immunological synapse where it becomes activated. Activated HPK1 then phosphorylates the adaptor protein SLP-76 at serine 376. This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the dissociation of the SLP-76 signaling complex and subsequent ubiquitination and proteasomal degradation of SLP-76. This cascade effectively attenuates downstream T-cell signaling, leading to reduced proliferation and cytokine production.
PF-07265028 is an orally bioavailable inhibitor that targets the ATP-binding site of HPK1, preventing the phosphorylation of SLP-76.[1] By inhibiting HPK1, PF-07265028 blocks this negative feedback loop, resulting in sustained TCR signaling, enhanced T-cell activation, and a more robust anti-tumor immune response.[1]
Data Presentation: Potency, Selectivity, and Cellular Activity
The discovery and optimization of PF-07265028 involved a structure-based drug design approach to enhance potency, selectivity, and ADME properties.[2] The following tables summarize the key quantitative data for PF-07265028.
Table 1: Biochemical and Cellular Potency of PF-07265028
| Parameter | Value | Assay Type |
| Biochemical Potency (Ki) | <0.05 nM | Biochemical Kinase Assay |
| Cellular pSLP-76 IC50 | 17 nM | Phospho-SLP-76 (Ser376) Cellular Assay |
| Functional T-Cell Activity (IL-2 EC50) | 59 nM | IL-2 Release Assay in Human T-Cells |
Table 2: Kinase Selectivity Profile of PF-07265028
| Kinase | Fold Selectivity vs. HPK1 |
| MAP4K5 | <30 |
| TAOK1 | <30 |
| 393 other kinases | >30 |
Data from a panel of 395 kinases.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the characterization of PF-07265028. These represent standardized protocols and may have been adapted by the original researchers.
Biochemical Kinase Assay (Generalized Protocol)
This assay determines the direct inhibitory effect of PF-07265028 on the enzymatic activity of HPK1.
Objective: To determine the in vitro potency (Ki) of PF-07265028 against recombinant human HPK1.
Materials:
-
Recombinant human HPK1 enzyme
-
Biotinylated peptide substrate
-
PF-07265028 (serial dilutions in DMSO)
-
ATP (at Km concentration for HPK1)
-
Kinase assay buffer
-
Streptavidin-coated plates
-
Europium-labeled anti-phosphoserine antibody
-
Time-Resolved Fluorescence (TRF) plate reader
Procedure:
-
Prepare serial dilutions of PF-07265028 in DMSO.
-
Add the kinase assay buffer, recombinant HPK1 enzyme, and the test compound to the wells of a microplate.
-
Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding the peptide substrate and ATP mixture.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding EDTA.
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated peptide to bind.
-
Wash the plate to remove unbound components.
-
Add the europium-labeled anti-phosphoserine antibody and incubate.
-
After a final wash, measure the time-resolved fluorescence signal.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable curve-fitting model. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Cellular pSLP-76 (Ser376) Assay (Generalized Protocol)
This assay measures the ability of PF-07265028 to inhibit the phosphorylation of SLP-76, the direct substrate of HPK1, in a cellular context.
Objective: To determine the cellular potency (IC50) of PF-07265028 by measuring the inhibition of SLP-76 phosphorylation in human T-cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or a suitable T-cell line (e.g., Jurkat)
-
RPMI-1640 medium with 10% FBS
-
PF-07265028 (serial dilutions in DMSO)
-
T-cell activators (e.g., anti-CD3/anti-CD28 antibodies)
-
Fixation and permeabilization buffers
-
Fluorochrome-conjugated anti-pSLP-76 (Ser376) antibody
-
Flow cytometer
Procedure:
-
Culture PBMCs or T-cells in RPMI-1640 medium.
-
Pre-treat the cells with serial dilutions of PF-07265028 for 1-2 hours.
-
Stimulate the T-cells with anti-CD3/anti-CD28 antibodies for a short period (e.g., 15-30 minutes) to induce SLP-76 phosphorylation.
-
Fix the cells to preserve the phosphorylation state.
-
Permeabilize the cells to allow for intracellular antibody staining.
-
Stain the cells with a fluorochrome-conjugated anti-pSLP-76 (Ser376) antibody.
-
Acquire the samples on a flow cytometer.
-
Analyze the median fluorescence intensity (MFI) of the pSLP-76 signal.
-
Calculate the percent inhibition relative to the stimulated control and determine the IC50 value.
IL-2 Release Assay (Generalized Protocol)
This functional assay assesses the downstream consequence of HPK1 inhibition on T-cell effector function by measuring the production of the cytokine Interleukin-2 (IL-2).
Objective: To determine the functional activity (EC50) of PF-07265028 by measuring the induction of IL-2 secretion from stimulated human T-cells.
Materials:
-
Human PBMCs
-
RPMI-1640 medium with 10% FBS
-
PF-07265028 (serial dilutions in DMSO)
-
T-cell activators (e.g., anti-CD3/anti-CD28 antibodies)
-
IL-2 ELISA kit
-
Plate reader
Procedure:
-
Plate PBMCs in a 96-well plate.
-
Add serial dilutions of PF-07265028 to the wells.
-
Add T-cell activators to stimulate the cells.
-
Incubate the plate for 24-48 hours to allow for cytokine production and secretion.
-
Centrifuge the plate and collect the supernatant.
-
Quantify the amount of IL-2 in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Plot the concentration of IL-2 against the concentration of PF-07265028 and determine the EC50 value.
Clinical Development and Future Directions
PF-07265028 advanced to a Phase 1 clinical trial (NCT05233436) to evaluate its safety, tolerability, pharmacokinetics, and anti-tumor activity as a single agent and in combination with the anti-PD-1 antibody sasanlimab in patients with advanced or metastatic solid tumors. However, this trial was terminated due to internal business considerations and not for safety reasons.
The development of PF-07265028, despite its discontinuation, has provided a valuable chemical probe and further validation for HPK1 as a promising target in immuno-oncology. The data generated from the preclinical and clinical studies of PF-07265028 will undoubtedly inform the development of future HPK1 inhibitors. The high potency and selectivity achieved with this compound demonstrate the feasibility of targeting this intracellular kinase to enhance anti-tumor immunity. Future research in this area will likely focus on optimizing the therapeutic window and exploring combination strategies with other immunomodulatory agents.
